Isoiridogermanal
Overview
Description
Isoiridogermanal is an organic compound with the chemical formula C30H50O4. It is a colorless to light yellow liquid with a floral odor. This compound is primarily used in perfumes, cosmetics, and fragrances to add a floral scent. It can also be used as a food and beverage additive to provide a natural floral scent to products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoiridogermanal can be extracted from natural plants, such as Echinacea flowers or other plants. It can also be prepared by synthetic chemical methods. The specific synthetic routes may vary, but generally involve the use of organic solvents such as alcohols, ethers, and ketones .
Industrial Production Methods: In industrial settings, this compound is often isolated from the extract of rhizomes of Iris tectorum Maxim. The extraction process involves the use of organic solvents and subsequent purification steps to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Isoiridogermanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Isoiridogermanal has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Mechanism of Action
Isoiridogermanal exerts its effects through various molecular targets and pathways:
Anti-inflammatory Effects: It inhibits the activity of human neutrophil elastase, an enzyme involved in the inflammatory response.
Cytotoxic Effects: this compound induces apoptosis in cancer cells by disrupting the cell cycle and promoting cell death.
Comparison with Similar Compounds
Isoiridogermanal belongs to the class of iridal-type triterpenoids. Similar compounds include:
Iridobelamal A: Exhibits similar anti-inflammatory and cytotoxic properties.
Iritectol B: Shows comparable cytotoxicity against cancer cell lines.
Uniqueness: this compound is unique due to its specific combination of floral scent, anti-inflammatory properties, and cytotoxic effects. Its ability to inhibit human neutrophil elastase and induce apoptosis in cancer cells sets it apart from other similar compounds .
Biological Activity
Isoiridogermanal, a compound derived from various species of the Iris genus, particularly Iris tectorum and Iris domestica, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its cytotoxicity, anti-inflammatory effects, and potential applications in treating oral biofilms and other conditions.
Chemical Profile
This compound is classified chemically as a fatty acid with the formula . Its structural features contribute to its biological activities, which have been the subject of various studies.
Cytotoxicity
This compound exhibits significant cytotoxic effects against cancer cell lines. Research indicates that it has an IC₅₀ value of approximately 11 μM against MCF-7 breast cancer cells and 23 μM against C32 melanoma cells . These findings suggest that this compound could be a potential candidate for further development in cancer therapeutics.
Cell Line | IC₅₀ (μM) |
---|---|
MCF-7 | 11 |
C32 | 23 |
Anti-inflammatory Activity
Studies have shown that this compound can inhibit the production of inflammatory cytokines. This property is crucial in mitigating conditions characterized by excessive inflammation. The mechanism involves modulation of signaling pathways associated with inflammation, although specific pathways remain to be fully elucidated .
Antimicrobial and Anti-biofilm Properties
This compound has also been evaluated for its antimicrobial efficacy, particularly against oral biofilms. Research on various Iris species indicates that extracts containing this compound can significantly inhibit the formation of biofilms by oral pathogens such as Streptococcus gordonii and Fusobacterium nucleatum . The extracts were particularly effective at disrupting existing biofilms, which is essential for preventing dental diseases.
The antimicrobial activity is believed to be linked to the inhibition of bacterial adhesion and quorum sensing, which are critical for biofilm development. The presence of myristic acid in these extracts correlates with their ability to inhibit bacterial adhesion .
Case Studies
- Cytotoxicity Evaluation : In a recent study, this compound was tested against multiple cancer cell lines. The results demonstrated a dose-dependent response, with significant reductions in cell viability observed at concentrations correlating with its IC₅₀ values .
- Biofilm Disruption : A study focusing on the anti-biofilm activity of Iris extracts revealed that this compound-rich extracts effectively reduced biofilm mass and viability. The leaf extracts showed superior activity compared to rhizome extracts, indicating that the part of the plant used can influence efficacy .
Properties
IUPAC Name |
(2Z)-2-[(2R,3S,4S)-4-hydroxy-2-(3-hydroxypropyl)-3-[(3E,5R,7E)-5-hydroxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dimethylcyclohexylidene]propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-22(2)11-8-12-23(3)15-16-28(33)24(4)13-9-18-29(6)27(14-10-20-31)26(25(5)21-32)17-19-30(29,7)34/h11,13,15,21,27-28,31,33-34H,8-10,12,14,16-20H2,1-7H3/b23-15+,24-13+,26-25-/t27-,28-,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTCHSWVSFQOTP-YFPNSAJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC(C(=CCCC1(C(C(=C(C)C=O)CCC1(C)O)CCCO)C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C[C@H](/C(=C/CC[C@]1([C@@H](/C(=C(/C)\C=O)/CC[C@]1(C)O)CCCO)C)/C)O)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316765 | |
Record name | Isoiridogermanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86293-25-6 | |
Record name | Isoiridogermanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86293-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoiridogermanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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